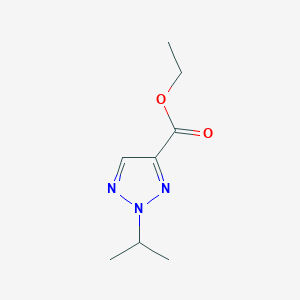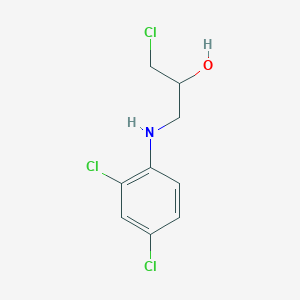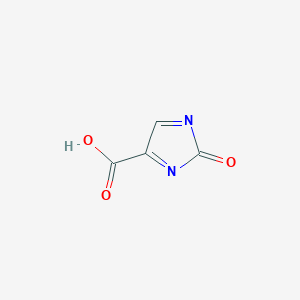
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate is an organic compound with the molecular formula C12H14BrNO5 It is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, which is further connected to a methyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-tert-butyl-4-bromophenol to introduce the nitro group, followed by the reaction with methyl chloroformate to form the carbonate ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the concentration of reagents can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding phenol and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: 2-tert-butyl-4-bromo-5-aminophenyl methyl carbonate.
Hydrolysis: 2-tert-butyl-4-bromo-5-nitrophenol and methanol.
Applications De Recherche Scientifique
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the carbonate ester can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate largely depends on the context of its application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding phenol and methanol. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2-tert-butyl-4-chloro-5-nitrophenyl) carbonate
- Methyl (2-tert-butyl-4-bromo-5-aminophenyl) carbonate
- Methyl (2-tert-butyl-4-bromo-5-hydroxyphenyl) carbonate
Uniqueness
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (tert-butyl) groups on the phenyl ring allows for a diverse range of chemical transformations and interactions.
Propriétés
Formule moléculaire |
C12H14BrNO5 |
|---|---|
Poids moléculaire |
332.15 g/mol |
Nom IUPAC |
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate |
InChI |
InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)9(14(16)17)6-10(7)19-11(15)18-4/h5-6H,1-4H3 |
Clé InChI |
FWRLJJRNZCLHFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1OC(=O)OC)[N+](=O)[O-])Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














